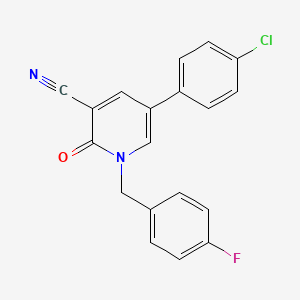
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a nitro group (NO2), a hydroxy group (OH), and a sulfonamide group (SO2NH2). The two butyl groups are attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical of this class of compounds. For example, it could potentially react with acids or bases due to the presence of the amine and sulfonamide groups .Applications De Recherche Scientifique
Versatility in Amine Synthesis
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide and related compounds like 2- and 4-nitrobenzenesulfonamides demonstrate significant versatility in the preparation of secondary amines. These compounds, through smooth alkylation, yield N-alkylated sulfonamides in near quantitative yields and can be deprotected to give secondary amines in high yields, showcasing their utility in synthetic chemistry (Fukuyama, Jow, & Cheung, 1995).
Novel Hypoxic Cell Selective Cytotoxic Agents
Some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups, closely related to this compound, have been synthesized and evaluated as novel hypoxic cell selective cytotoxic agents. These compounds showed preferential toxicity to hypoxic cancer cells, suggesting potential in cancer therapy (Saari et al., 1991).
Biofilm Inhibition and Cytotoxicity
The derivative N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, structurally similar to this compound, exhibited inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis. Additionally, the cytotoxicity assessment of these compounds showed mild cytotoxic effects, indicating potential applications in bacterial infection control (Abbasi et al., 2020).
Dye Synthesis
This compound has been utilized in the preparation of dyes. For instance, it has been used in the synthesis of red azo dyes, demonstrating its versatility in dye chemistry (Katritzky et al., 2010).
Electrophilic Nitrogen Source
N,N-dichloro-2-nitrobenzenesulfonamide, a compound analogous to this compound, serves as an effective electrophilic nitrogen source for diamination of enones, illustrating the compound's utility in organic synthesis (Pei et al., 2003).
Carbonic Anhydrase Inhibitors
This compound and its analogues have been investigated as carbonic anhydrase inhibitors. These studies have revealed the potential of nitrobenzenesulfonamides in developing new inhibitors for therapeutic applications (Duffel et al., 1986).
Propriétés
IUPAC Name |
N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5S/c1-3-5-9-15(10-6-4-2)22(20,21)12-7-8-14(17)13(11-12)16(18)19/h7-8,11,17H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCNQFUEFQMIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
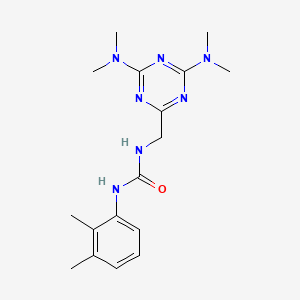
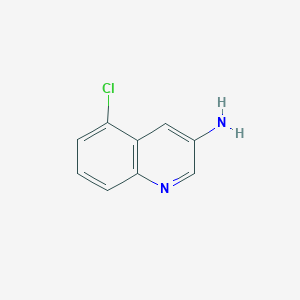
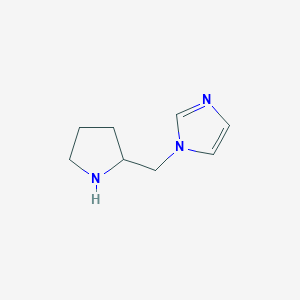
![N-(4-fluorobenzyl)-3-isobutyl-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2900250.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2900251.png)
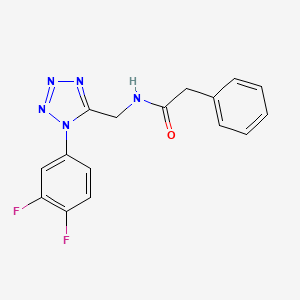
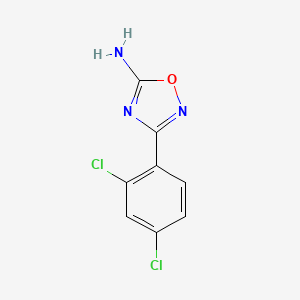

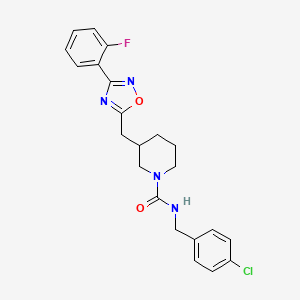
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900259.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2900265.png)
